2-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methoxy group, and a furan ring, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with 4,5-diphenylfuran-3-carbonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of solvents such as methanol or ethanol to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
2-[(E)-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 2-[(E)-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO}-5-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
- 4-{[1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one
Uniqueness
What sets 2-[(E)-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE apart from similar compounds is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C25H17BrN2O2 |
---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
2-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C25H17BrN2O2/c1-29-22-13-12-17(14-21(22)26)16-28-25-20(15-27)23(18-8-4-2-5-9-18)24(30-25)19-10-6-3-7-11-19/h2-14,16H,1H3/b28-16+ |
InChI Key |
APMPWTFWRFBGGL-LQKURTRISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/C2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.